Scientific Field: Organic Chemistry Application Summary: This compound is used in organic synthesis, particularly in the formation of glycidic esters through the Darzens reaction . Methods of Application:
Darzens Reaction: The compound reacts with aldehydes or ketones in the presence of a base to form glycidic esters.
Technical Parameters: Reaction temperatures and base strength are carefully controlled to optimize yield. The reaction typically results in high yields of glycidic esters, which are valuable intermediates in the synthesis of various organic compounds.
Scientific Field: Pharmacology Application Summary: Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid serves as a precursor in the synthesis of pharmaceutical substances . Methods of Application:
Synthesis of Phenyl-2-propanone (P2P): The compound undergoes hydrolysis to form P2P, an important precursor for various pharmaceuticals. The hydrolysis process is efficient, providing a reliable method for producing P2P for further pharmaceutical development.
Synthesis of Radiolabeled Etomoxir: Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is used to synthesize radiolabeled Etomoxir for diagnostic studies. Preliminary studies indicate that radiolabeled Etomoxir can effectively trace metabolic processes, offering insights into muscle cell function.
Scientific Field: Organic Chemistry Application Summary: The compound is utilized in Friedel-Crafts cycloalkylation reactions, showcasing almost perfect diastereoselectivity. Methods of Application:
Cycloalkylation Reaction: The compound reacts with aromatic compounds under Lewis acid catalysis to form complex organic structures. The reactions proceed with high diastereoselectivity, demonstrating the compound’s utility in synthesizing stereochemically complex molecules.
Scientific Field: Organic Chemistry Application Summary: It is used in the synthesis of other compounds, serving as a versatile reagent in organic synthesis. Methods of Application:
Reagent in Synthesis: The compound acts as a reagent in various synthetic pathways to produce different organic molecules. Its versatility as a reagent allows for the synthesis of a wide range of organic compounds with diverse structures and properties.
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid, also known as BMK Glycidic Acid (sodium salt), has the molecular formula and a molecular weight of approximately 201.17 g/mol. This compound is characterized by its epoxide structure, which contributes to its reactivity, particularly in organic synthesis and biochemical applications. The InChI representation of the molecule is InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12);/q;+1, indicating the presence of a sodium ion in its structure .
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid can undergo various chemical transformations:
The biological activity of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid is largely associated with its role as a precursor in synthetic pathways. Its conversion into phenylacetone suggests potential applications in pharmaceuticals and organic synthesis. Studies have indicated that derivatives of this compound exhibit significant effects on blood glucose levels in animal models, highlighting its pharmacological potential.
The synthesis of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid typically involves:
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid finds applications in several areas:
Research has focused on the interaction of Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid with various biological systems:
Several compounds share structural or functional similarities with Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-3-phenyloxirane-2-carboxylic acid | Precursor for MDMA and amphetamines | |
| Phenylacetone (P2P) | Important precursor in illicit drug synthesis | |
| 3-Methylphenylacetone | Related to phenylacetone with different methylation | |
| Benzyl methyl ketone | Used in perfumery and flavoring |
Sodium;2-methyl-3-phenyloxirane-2-carboxylic acid's unique epoxide structure distinguishes it from these compounds, allowing for specific reactivity patterns that are critical in synthetic applications.